

comparative study of the biological activity of brominated benzofuran derivatives

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Compound of Interest

Compound Name: *5-Bromo-3-methylbenzofuran*

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Brominated Benzofuran Derivatives: A Comparative Study of Biological Activity

Brominated benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The incorporation of bromine atoms into the benzofuran scaffold often enhances the biological potency of the parent molecule, a phenomenon attributed to the halogen's ability to form halogen bonds and increase lipophilicity, thereby improving membrane permeability and binding affinity to target enzymes or receptors. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various brominated benzofuran derivatives, supported by experimental data and methodologies.

Antimicrobial Activity

Brominated benzofurans have shown considerable efficacy against a range of bacterial and fungal pathogens. The position and number of bromine substituents on the benzofuran ring and associated aryl groups play a crucial role in determining the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of Brominated Benzofuran Derivatives

Compound/Derivative	Target Organism(s)	Activity Metric (MIC)	Reference(s)
5-bromo & 4'-bromo substituted benzofuran	Various bacterial strains	29.76 - 31.96 $\mu\text{mol/L}$	[1] [2]
5-bromo & 4'-bromo substituted benzofuran	Various fungal strains	12.50 - 66.49 $\mu\text{mol/L}$	[2]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III)	Gram-positive bacteria (e.g., <i>S. aureus</i>)	50 - 200 $\mu\text{g/mL}$	[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)	<i>Candida albicans</i> , <i>C. parapsilosis</i>	100 $\mu\text{g/mL}$	[3]
1-(Thiazol-2-yl)pyrazoline derivative (19)	Gram-negative bacteria	Excellent activity (Inhibitory Zone: 25 mm)	[1] [2]
1-(Thiazol-2-yl)pyrazoline derivative (19)	Gram-positive bacteria	Good activity (Inhibitory Zone: 20 mm)	[1] [2]

Structure-Activity Relationship (SAR) Insights:

- Compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, exhibit excellent antibacterial and antifungal activity.[\[1\]](#)[\[2\]](#)
- The presence of electron-withdrawing groups, particularly at the para position of an attached aromatic ring, tends to increase antimicrobial potential.[\[2\]](#)

- For some derivatives, inhibitory activity against Gram-negative bacteria has been observed to be higher than against Gram-positive bacteria.[\[1\]](#)

Anticancer Activity

The cytotoxic potential of brominated benzofuran derivatives against various cancer cell lines is a promising area of research. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Comparative Anticancer Activity of Brominated Benzofuran Derivatives

Compound/Derivative	Cancer Cell Line(s)	Activity Metric (IC ₅₀)	Reference(s)
Bromo derivative 14c (oxadiazole conjugate)	HCT116 (Colon Cancer)	3.27 μM	[5]
Derivative with bromine on methyl group at C-3	K562 (Leukemia), HeLa (Cervical Cancer)	High cytotoxicity	
1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl) methyl)-n,ndimethylpiperidin-4-amine	SQ20B (Head and Neck Cancer)	0.46 μM	[6]
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (7)	- (Antifungal synergist)	-	[3]
5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5)	Human cancer cell lines	Significant cytotoxic activity	[3]
Fluorinated benzofuran with bromine	HCT116 (Colorectal adenocarcinoma)	~70% proliferation inhibition	[7]

Mechanistic Insights:

- The presence of bromine atoms, particularly when introduced to a methyl or acetyl group attached to the benzofuran system, can significantly increase cytotoxicity.[4]

- Some derivatives induce apoptosis in cancer cells, as indicated by the increased activity of caspase 3/7.[4]
- Inhibition of signaling pathways crucial for cancer cell survival, such as the mTOR pathway, has been identified as a mechanism of action for certain brominated benzofurans.[6]
- The bromo-oxadiazole derivative 14c has been shown to induce apoptosis by decreasing glycogen synthase kinase-3 β (GSK3 β) and suppressing NF- κ B activity.[5]

Anti-inflammatory Activity

Brominated benzofurans have also been investigated for their anti-inflammatory properties. The bromine atom is often crucial for this activity, with its presence enhancing the inhibition of key inflammatory mediators.[7]

Table 3: Comparative Anti-inflammatory Activity of Brominated Benzofuran Derivatives

Compound/Derivative	Assay/Model	Target/Mediator	Activity Metric (IC ₅₀) / % Inhibition	Reference(s)
Aza-benzofuran derivative (Compound 1)	LPS-stimulated RAW 264.7 cells	Nitric Oxide (NO) Production	17.31 μM	[8]
Aza-benzofuran derivative (Compound 3)	LPS-stimulated RAW 264.7 cells	Nitric Oxide (NO) Production	16.5 μM	[8]
Fluorinated benzofuran with bromine (Compound 2)	Macrophages	IL-6, CCL2, NO, PGE2	IC ₅₀ : 1.2-20.5 μM	[7]
Benzofuran derivative (Compound 6b)	Carrageenan-induced rat paw oedema	Oedema Volume	71.10% inhibition at 2h	[9]
Piperazine/benzofuran hybrid (Compound 5d)	LPS-stimulated RAW 264.7 cells	Nitric Oxide (NO) Production	52.23 μM	[10]

Mechanistic Insights:

- Structure-activity relationship studies suggest that bromine is an important structural feature for the anti-inflammatory effect of benzofuran derivatives.[7]
- These compounds can suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression and secretion of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[7][8]
- The anti-inflammatory mechanism may involve the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[10]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Preparation: The brominated benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
- Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

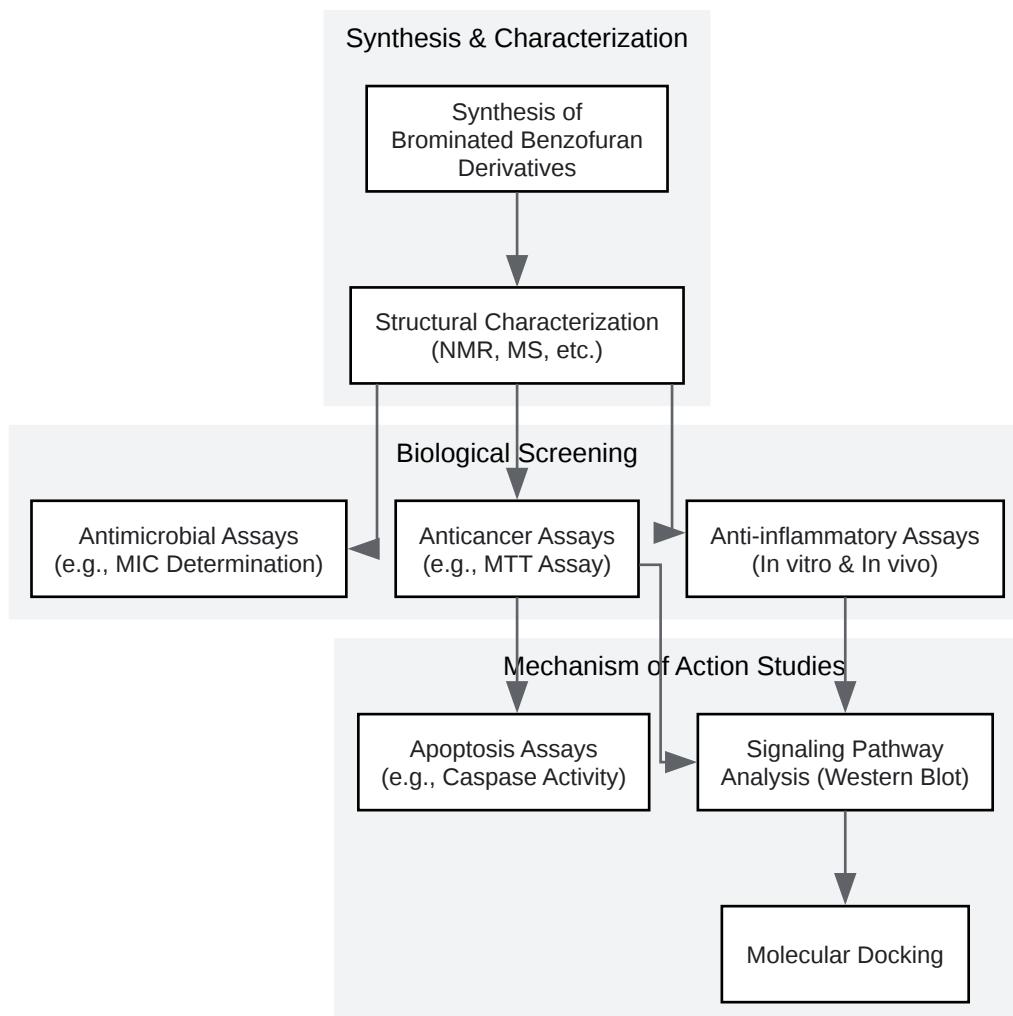
This is a standard in vivo model to screen for the acute anti-inflammatory activity of compounds.[\[9\]](#)[\[11\]](#)

- Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
- Compound Administration: The animals are divided into groups. The test group receives the brominated benzofuran derivative (administered orally or intraperitoneally), the control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium).
- Induction of Inflammation: One hour after drug administration, a 0.1 mL solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
- Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

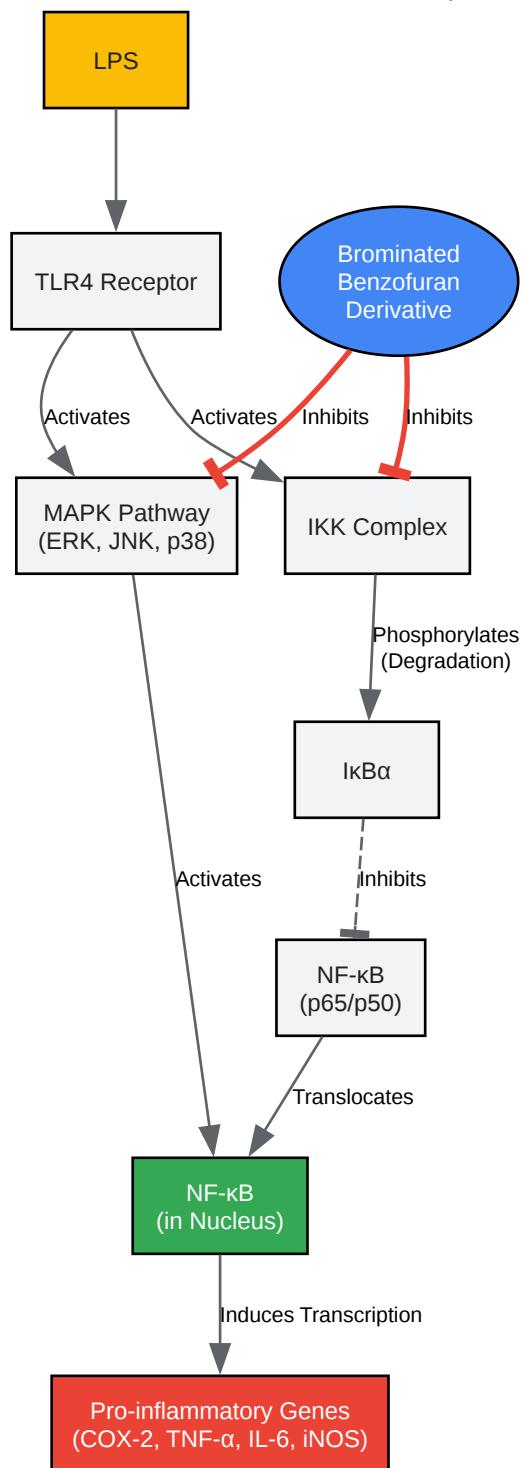
The biological activities of brominated benzofuran derivatives are often mediated through their interaction with key cellular signaling pathways.

General Experimental Workflow for Biological Activity Screening

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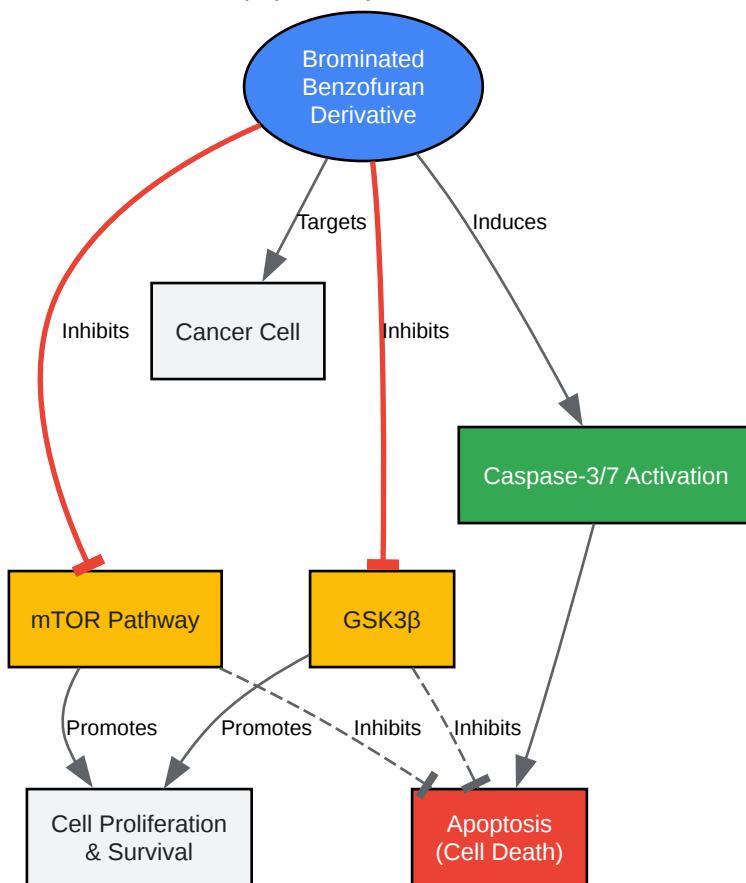
Caption: Workflow for synthesis and biological evaluation of derivatives.

Inhibition of NF-κB and MAPK Inflammatory Pathways

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Caption: Benzofuran derivatives inhibit key inflammatory signaling pathways.

Induction of Apoptosis by Brominated Benzofurans

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Caption: Anticancer mechanisms involving apoptosis and pathway inhibition.

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